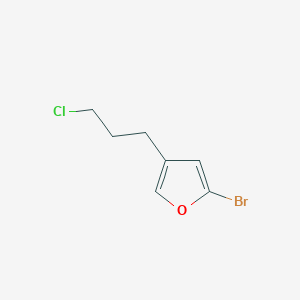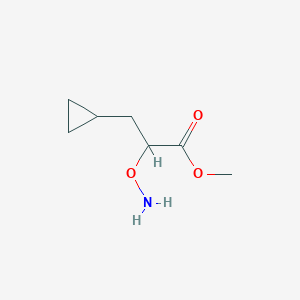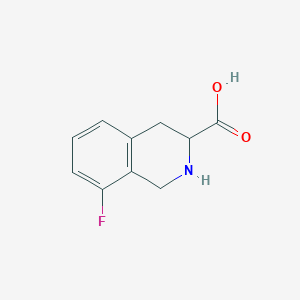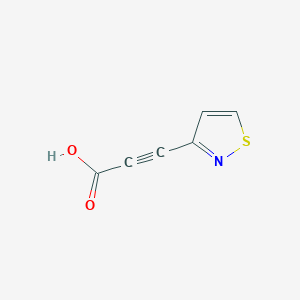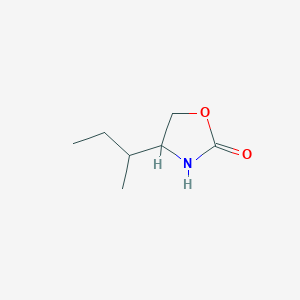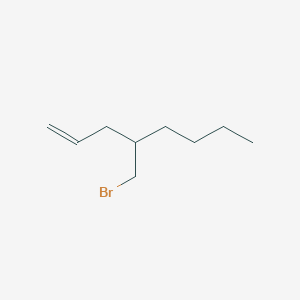
4-(Bromomethyl)oct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)oct-1-ene is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the fourth carbon of an octene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)oct-1-ene can be synthesized through several methods. One common approach involves the bromination of oct-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form octa-1,3-diene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Substitution: 4-(Hydroxymethyl)oct-1-ene, 4-(Aminomethyl)oct-1-ene.
Elimination: Octa-1,3-diene.
Addition: 4,5-Dibromo-octane.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)oct-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The reactivity of this compound makes it useful in probing biological systems and studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)oct-1-ene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The bromomethyl group is particularly reactive, making it a useful functional group in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)oct-1-ene: Similar in structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)oct-1-ene: Contains an iodine atom in place of bromine.
4-(Hydroxymethyl)oct-1-ene: Features a hydroxyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)oct-1-ene is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro and iodo counterparts. This increased reactivity makes it particularly useful in synthetic applications where rapid and efficient transformations are desired.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
4-(bromomethyl)oct-1-ene |
InChI |
InChI=1S/C9H17Br/c1-3-5-7-9(8-10)6-4-2/h4,9H,2-3,5-8H2,1H3 |
Clave InChI |
ZRXGHKSROWZLDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


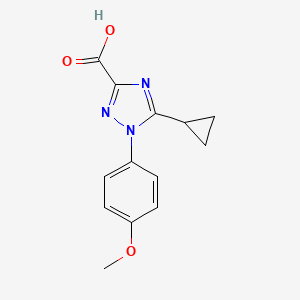
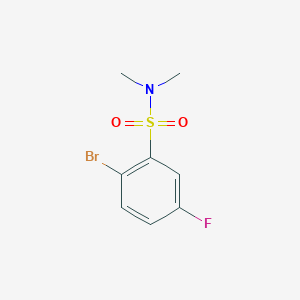
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
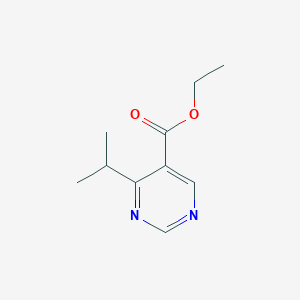
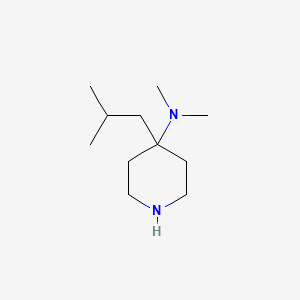
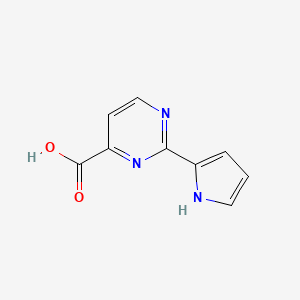
![6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13193191.png)
